molecular formula C34H36O2P2 B8203847 (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole

(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole

Cat. No.: B8203847
M. Wt: 538.6 g/mol
InChI Key: PXMPZIBJGLMMQU-WYSMJVPMSA-N
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Description

The compound (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole is a complex organic molecule featuring multiple chiral centers and a unique benzoxaphosphole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. The process begins with the preparation of the benzoxaphosphole core, which can be synthesized through a cyclization reaction involving a phosphine oxide and an ortho-substituted phenol. The tert-butyl and phenyl groups are introduced through subsequent substitution reactions.

Key steps in the synthesis include:

    Cyclization Reaction: Formation of the benzoxaphosphole core.

    Substitution Reactions: Introduction of tert-butyl and phenyl groups.

    Chiral Resolution: Separation of the (2R) enantiomer from the racemic mixture.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient chiral resolution techniques to ensure the production of the desired (2R) enantiomer.

Chemical Reactions Analysis

Types of Reactions

The compound (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:

    Oxidation: The phosphole ring can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphole.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (Br2, Cl2) or nitrating agents (HNO3).

    Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphole ring yields phosphine oxides, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound’s structure could be modified to develop new pharmaceuticals with specific biological activities, such as anti-cancer or anti-inflammatory properties.

Industry

In industry, the compound may be used in the development of advanced materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole exerts its effects depends on its specific application

Molecular Targets and Pathways

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites.

    Signal Transduction: It may interfere with signal transduction pathways by interacting with key proteins or receptors.

    Material Properties: In materials science, the compound’s structure can influence the physical properties of polymers or other materials.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole
  • (2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole
  • (2R)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple chiral centers, which can significantly influence its chemical reactivity and biological activity compared to its stereoisomers and other similar compounds.

This detailed overview provides a comprehensive understanding of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O2P2/c1-33(2,3)37-29-25(23-15-9-7-10-16-23)19-13-21-27(29)35-31(37)32-36-28-22-14-20-26(24-17-11-8-12-18-24)30(28)38(32)34(4,5)6/h7-22,31-32H,1-6H3/t31-,32-,37?,38?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMPZIBJGLMMQU-WYSMJVPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=CC=CC=C3)C4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@@H](OC2=CC=CC(=C21)C3=CC=CC=C3)[C@@H]4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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